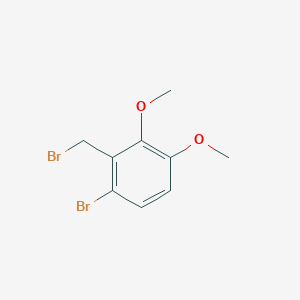
1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, featuring two bromine atoms and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene can be synthesized through a multi-step process starting from 3,4-dimethoxytoluene. The initial step involves bromination of 3,4-dimethoxytoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring. The reaction conditions typically involve maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromine atoms to hydrogen, yielding the corresponding dimethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups replacing the bromine atoms.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Dimethoxybenzene derivatives with hydrogen replacing the bromine atoms.
科学研究应用
1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene involves its interaction with molecular targets through its bromine and methoxy functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electron density on the benzene ring, affecting its reactivity. The compound’s effects are mediated through these interactions, leading to the formation of various reaction products.
相似化合物的比较
1-Bromo-2-(bromomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
3,4-Dimethoxytoluene: Lacks the bromine atoms, leading to different chemical behavior and uses.
1-Bromo-2-(bromomethyl)-4-methoxybenzene: Contains only one methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of diverse derivatives.
属性
分子式 |
C9H10Br2O2 |
|---|---|
分子量 |
309.98 g/mol |
IUPAC 名称 |
1-bromo-2-(bromomethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI 键 |
AJAYESVYITWCMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)Br)CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















